Dimethyl dichloromalonate
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Overview
Description
Dimethyl dichloromalonate is an organic compound with the molecular formula C5H6Cl2O4. It is a derivative of malonic acid, where two chlorine atoms replace two hydrogen atoms in the malonate structure. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl dichloromalonate can be synthesized through the chlorination of dimethyl malonate. The reaction typically involves the use of sulfuryl chloride as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Dimethyl dichloromalonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with aldehydes in the presence of sodium methoxide to form α-chloropyruvates, α-chloroglycidates, or α,α-dichlorohydrins.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and various nucleophiles.
Condensation Reactions: Sodium methoxide is a typical base used in these reactions.
Major Products Formed:
- α-Chloropyruvates
- α-Chloroglycidates
- α,α-Dichlorohydrins
Scientific Research Applications
Dimethyl dichloromalonate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and intermediates.
- Biology: It serves as a building block in the synthesis of biologically active molecules.
- Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of dimethyl dichloromalonate involves its reactivity towards nucleophiles and electrophiles. The presence of two chlorine atoms makes it highly reactive, allowing it to participate in various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
- Dimethyl 2-chloromalonate
- Dimethyl 2-bromomalonate
- Methyl dichloroacetate
Comparison: Dimethyl dichloromalonate is unique due to the presence of two chlorine atoms, which enhances its reactivity compared to similar compounds like dimethyl 2-chloromalonate and dimethyl 2-bromomalonate. Methyl dichloroacetate, while similar in structure, has different reactivity and applications .
This compound stands out for its versatility and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
dimethyl 2,2-dichloropropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVZWLJMUPAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183829 |
Source
|
Record name | Propanedioic acid, dichloro-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29653-30-3 |
Source
|
Record name | Propanedioic acid, dichloro-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029653303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, dichloro-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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